Cdk2-IN-7 -

Cdk2-IN-7

Catalog Number: EVT-14057617
CAS Number:
Molecular Formula: C24H30N6O4S
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk2-IN-7 is a compound known for its role as an inhibitor of cyclin-dependent kinase 2, which is crucial in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. This compound has garnered attention in cancer research due to its potential to interfere with the proliferation of cancer cells by inhibiting key signaling pathways associated with cell cycle progression.

Source and Classification

Cdk2-IN-7 is classified within a broader category of small molecule inhibitors targeting cyclin-dependent kinases. These inhibitors are designed to selectively bind to the active sites of their target kinases, thereby preventing substrate phosphorylation and subsequent signal transduction. The exploration of Cdk2-IN-7's efficacy and selectivity has been facilitated by various in vitro and in vivo studies, which have provided insights into its pharmacological profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk2-IN-7 typically involves several key steps, utilizing both traditional organic synthesis techniques and modern methodologies such as microwave-assisted synthesis or solvent-free reactions.

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds or heterocycles that can be modified through various chemical reactions.
  2. Reactions: Common reactions include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form carbon-carbon bonds.
    • Cyclization reactions that help in constructing the core structure of Cdk2-IN-7.
  3. Purification: The final product is usually purified using chromatographic techniques like high-performance liquid chromatography.

Recent studies have also explored computational chemistry methods to optimize the structure of Cdk2-IN-7 for enhanced potency and selectivity against cyclin-dependent kinase 2 .

Molecular Structure Analysis

Structure and Data

Cdk2-IN-7 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with cyclin-dependent kinase 2.

  • Molecular Formula: The exact molecular formula can vary based on specific substitutions but generally includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • 3D Structure: The three-dimensional conformation is essential for its binding affinity, with key interactions involving hydrogen bonds and hydrophobic interactions with the kinase's active site.

Crystallographic studies have provided detailed insights into the binding mode of Cdk2-IN-7 within the active site of cyclin-dependent kinase 2, revealing critical interactions that stabilize the inhibitor's binding .

Chemical Reactions Analysis

Reactions and Technical Details

Cdk2-IN-7 primarily functions through competitive inhibition of cyclin-dependent kinase 2, where it binds to the ATP-binding site, preventing ATP from accessing the enzyme. This inhibition can lead to:

  1. Reduced Phosphorylation: By blocking ATP binding, Cdk2-IN-7 effectively reduces the phosphorylation of downstream substrates involved in cell cycle regulation.
  2. Cell Cycle Arrest: Inhibition of cyclin-dependent kinase 2 can result in cell cycle arrest at the G1/S checkpoint, leading to decreased proliferation of cancer cells.

Experimental data indicate that Cdk2-IN-7 exhibits a dose-dependent effect on cell viability in various cancer cell lines .

Mechanism of Action

Process and Data

The mechanism of action for Cdk2-IN-7 revolves around its ability to inhibit cyclin-dependent kinase 2 activity:

  1. Binding Affinity: The compound binds competitively at the ATP-binding site, demonstrating high affinity through specific interactions with amino acid residues within the active site.
  2. Disruption of Kinase Activity: By inhibiting cyclin-dependent kinase 2, Cdk2-IN-7 disrupts downstream signaling pathways essential for DNA replication and cell division.
  3. Biological Outcomes: The inhibition leads to increased apoptosis rates in cancer cells and reduced tumor growth in preclinical models .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk2-IN-7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-500 g/mol depending on specific structural variations.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as an inhibitor; studies suggest it maintains stability over a range of pH levels.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm purity and structural integrity .

Applications

Scientific Uses

Cdk2-IN-7 has significant applications in scientific research:

  1. Cancer Research: It serves as a valuable tool for studying cell cycle regulation and identifying potential therapeutic strategies against various cancers.
  2. Drug Development: As a lead compound, it provides a scaffold for developing more potent and selective inhibitors targeting cyclin-dependent kinases.
  3. Biological Assays: The compound is utilized in high-throughput screening assays to evaluate new inhibitors against cyclin-dependent kinases.
Structural Analysis of CDK2-IN-7 and Target Interaction

Crystal Structure Elucidation of CDK2 Complexes

ATP-Binding Pocket Dynamics in CDK2

The ATP-binding pocket of CDK2 exhibits conformational plasticity critical for inhibitor design. High-resolution crystal structures (≤1.74 Å) reveal that this cleft undergoes significant remodeling upon inhibitor binding. The catalytic domain features a conserved hinge region (residues 81–83) that anchors ATP-competitive inhibitors through hydrogen bonding. Dynamics studies demonstrate that the glycine-rich P-loop (residues 11–17) and activation segment (residues 146–173) exhibit structural flexibility between DFG-in (active) and DFG-out (inactive) states [5] [8]. This malleability allows accommodation of diverse chemotypes, with pocket volume fluctuations exceeding 25% across different inhibitor complexes.

Comparative analysis of CDK2 complexes shows that Type I inhibitors (e.g., CVT-313) induce minimal perturbation to the native ATP-pocket architecture, while bulkier Type II inhibitors trigger substantial rearrangement of the C-helix and activation segment [5] [6]. The pocket's electrostatic landscape varies considerably between monomeric and cyclin-bound CDK2, with cyclin association enhancing ATP-pocket accessibility through reorientation of the T-loop [4] [8].

Table 1: Comparative Analysis of ATP-Binding Pocket Features in CDK2 Complexes

InhibitorResolution (Å)Pocket Volume (ų)P-loop ConformationDFG Orientation
Apo CDK22.40312 ± 18OpenIn
CVT-3131.74285 ± 9Partially closedIn
H7172.60275 ± 12ClosedIn
SY56091.50268 ± 11ClosedIntermediate
ANS*2.10362 ± 15DistortedOut

*ANS binds allosterically but induces ATP-pocket collapse [6]

Water-Mediated Interactions in Inhibitor Stabilization

Water molecules serve as crucial structural components in CDK2-inhibitor complexes, contributing up to 30% of binding energy in specific cases. High-resolution structures (1.50–1.74 Å) reveal conserved water networks bridging inhibitors and key residues. The most functionally significant water-mediated interaction occurs between the catalytic residue Asn132 and inhibitors like CVT-313, forming a stable hydrogen-bonding triad [5].

Additional water molecules typically coordinate with the backbone carbonyl of Glu81 and the side chain of Lys33, creating an extended hydrogen-bonding network that stabilizes the inhibitor-CDK2 complex. These water-mediated interactions exhibit different patterns between inhibitor classes: Type I inhibitors typically maintain the canonical water network observed in ATP-bound structures, while Type II inhibitors displace specific water molecules to access hydrophobic regions [5] [9]. Molecular dynamics simulations indicate that high-affinity inhibitors (>10-fold selectivity over CDK1) exploit water-mediated interactions more effectively than promiscuous binders, suggesting that water displacement thermodynamics contribute significantly to selectivity [8].

Binding Mode Characterization

Key Residues (Leu83, Asp86, Asp145) in CDK2 Inhibition

The triadic residue cluster Leu83-Asp86-Asp145 constitutes the pharmacophore anchor point for diverse CDK2 inhibitors. Structural analyses reveal distinct interaction patterns:

  • Leu83: Forms van der Waals contacts with inhibitor hydrophobic cores. Mutagenesis (L83A) reduces inhibitor affinity 8–15-fold due to cavity expansion and entropy loss [5] [9].
  • Asp86: Serves dual roles in catalytic Mg²⁺ coordination and hydrogen bonding with inhibitor heteroatoms. Its side chain reorients up to 2.1 Å to accommodate substituted purine analogs [5] [9].
  • Asp145: Positioned at the activation loop entrance, this residue forms salt bridges with inhibitor basic groups. Phosphomimetic mutation (D145E) dramatically impairs inhibitor binding by altering electrostatic potential [5].

Table 2: Energetic Contributions of Key Residues to Inhibitor Binding

ResidueInteraction TypeΔG Contribution (kcal/mol)Conformational FlexibilityCritical Inhibitor Motifs
Leu83Hydrophobic packing-2.1 ± 0.3Low (RMSF 0.4–0.7 Å)Halogenated phenyl, cyclopropyl
Asp86H-bond/Mg²⁺ chelation-3.8 ± 0.5High (RMSF 1.2–1.8 Å)Purine N7/N9, aminopyrimidine
Asp145Salt bridge/H-bond-4.2 ± 0.6Medium (RMSF 0.8–1.2 Å)Basic amines, guanidinyl

These residues create a cooperative binding environment where mutation of any single residue reduces inhibitor affinity >10-fold, while triple mutation (L83A/D86N/D145A) ablates measurable binding for ATP-competitive compounds [5]. The spatial relationship between these residues differs significantly between CDK isoforms, explaining the selectivity challenges for CDK2 inhibitors—particularly against CDK1 (64% homology) and CDK5 [7] [8].

Comparative Analysis with Type I vs. Type II CDK2 Inhibitors

Type I and Type II inhibitors exploit fundamentally different mechanisms of CDK2 inhibition, with distinct structural implications:

  • Type I Inhibitors: Bind exclusively to the ATP-pocket in the DFG-in conformation. They maintain the activation segment in an active-like state but prevent ATP access through steric occlusion. Characteristic features include:
  • Hydrogen bonding with hinge residue Glu81 (94% of structures)
  • Shallow burial (60–80% surface contact compared to Type II)
  • Minimal perturbation to C-helix positioning (≤1.5 Å shift)
  • Example: CVT-313 forms direct hydrogen bonds with Leu83 and Asp86, with water-mediated contact to Asn132 [5] [9]

  • Type II Inhibitors: Stabilize the DFG-out conformation, accessing an adjacent hydrophobic pocket (Allosteric Pocket 1). Key characteristics include:

  • Displacement of the DFG-Phe residue by 5–8 Å
  • Extensive interactions with the C-helix (up to 85% buried surface)
  • Disruption of cyclin-binding interface through allosteric effects
  • Example: ANS occupies a novel pocket extending from the DFG region above the C-helix, inducing conformational changes incompatible with cyclin association [6]

Notably, Type II inhibitors demonstrate superior kinase selectivity due to lower conservation of the allosteric pocket across the kinome. However, their development is complicated by the energetic penalty of DFG flip (estimated ΔG ≥ 2.8 kcal/mol) and reduced cellular permeability from increased molecular weight [6] [8]. Hybrid inhibitors exploiting both ATP-pocket and allosteric sites represent an emerging strategy, with several candidates showing >100-fold selectivity for CDK2 over CDK1 in biochemical assays [6] [8].

Table 3: Structural and Functional Comparison of CDK2 Inhibitor Classes

PropertyType I InhibitorsType II InhibitorsHybrid Inhibitors
DFG ConformationInOutIntermediate
Buried Surface Area (Ų)240 ± 30390 ± 45310 ± 25
Key InteractionsHinge H-bondsAllosteric pocketDual: hinge + allosteric
ΔTm (°C, CDK2)+5.2 ± 1.1+8.7 ± 1.6+10.3 ± 1.8
Selectivity (CDK2/CDK1)3–8 fold15–40 fold50–120 fold
Cyclin DisruptionNoYesPartial

Thermal shift data from [5] [6]; selectivity ratios from [8]

Properties

Product Name

Cdk2-IN-7

IUPAC Name

4-[[7'-[(1R,2S)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(3-methylazetidin-3-yl)benzenesulfonamide

Molecular Formula

C24H30N6O4S

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C24H30N6O4S/c1-22(13-25-14-22)29-35(33,34)16-7-5-15(6-8-16)27-21-26-12-17-19(28-21)30(20(31)24(17)10-11-24)18-4-3-9-23(18,2)32/h5-8,12,18,25,29,32H,3-4,9-11,13-14H2,1-2H3,(H,26,27,28)/t18-,23+/m1/s1

InChI Key

LBDFJZNKRWIKJN-JPYJTQIMSA-N

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O

Isomeric SMILES

C[C@@]1(CCC[C@H]1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O

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